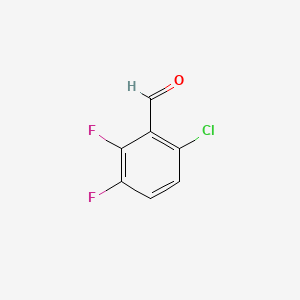
6-Chloro-2,3-difluorobenzaldehyde
Cat. No. B1277862
M. Wt: 176.55 g/mol
InChI Key: YVKZXQCYLHFHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08445510B2
Procedure details


The title compound was prepared from 6-chloro-3-fluoro-2-methoxybenzaldehyde following the procedures for the synthesis of 5-bromo-3-[1-(2-chloro-3-fluoro-6-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]pyridine from 2-chloro-3-fluoro-6-methoxybenzaldehyde, vide supra. 6-Chloro-3-fluoro-2-methoxybenzaldehyde was prepared from the known 6-chloro-2,3-difluorobenzaldehyde by reaction with sodium methoxide in methanol. 1H NMR (300 MHz, CDCl3): δ=1.78 (d, J=7.2 Hz, 3H), 3.44 (brs, 3H), 4.94 (q, J=7.2 Hz, 1H), 6.93 (dd, J=9.0, 9.0 Hz, 1H), 7.09 (dd, J=8.7, 4.5 Hz, 1H), 7.30 (s, 1H), 7.71 (d, J=1.5 Hz, 1H), 8.28 (d, J=1.5 Hz, 1H), 9.68 (brs, 1H).


Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
5-bromo-3-[1-(2-chloro-3-fluoro-6-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([O:10][CH3:11])[C:5]([F:12])=[CH:4][CH:3]=1.[Br:13][C:14]1[CH:15]=[C:16]2[C:22]([CH:23]([C:25]3[C:30]([O:31][CH3:32])=[CH:29][CH:28]=[C:27](F)[C:26]=3[Cl:34])[CH3:24])=[CH:21][NH:20][C:17]2=[N:18][CH:19]=1.ClC1C(F)=CC=C(OC)C=1C=O.ClC1C(C=O)=C(F)C(F)=CC=1.C[O-].[Na+]>CO>[Br:13][C:14]1[CH:15]=[C:16]2[C:22]([CH:23]([C:25]3[C:26]([Cl:34])=[CH:27][CH:28]=[C:29]([F:12])[C:30]=3[O:31][CH3:32])[CH3:24])=[CH:21][NH:20][C:17]2=[N:18][CH:19]=1.[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([O:10][CH3:11])[C:5]([F:12])=[CH:4][CH:3]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=C1C=O)OC)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=C1C=O)F)F
|
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
5-bromo-3-[1-(2-chloro-3-fluoro-6-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]pyridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C(=NC1)NC=C2C(C)C2=C(C(=CC=C2OC)F)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=O)C(=CC=C1F)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C(=NC1)NC=C2C(C)C2=C(C(=CC=C2Cl)F)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C(=C1C=O)OC)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
